molecular formula C10H4Cl2N2O B1479246 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile CAS No. 2098018-52-9

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile

Cat. No.: B1479246
CAS No.: 2098018-52-9
M. Wt: 239.05 g/mol
InChI Key: SPDOLGYHEOZIQV-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile ( 2098018-52-9) is a chemical compound with the molecular formula C 10 H 4 Cl 2 N 2 O and a molecular weight of 239.06 g/mol . This oxazole derivative serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in the construction of more complex heterocyclic systems. Oxazole and related heterocyclic scaffolds are of significant interest in drug discovery due to their widespread presence in biologically active molecules . Specifically, oxazole cores are frequently investigated for their potential as anticancer agents. Research on analogous structures, such as oxazolo[5,4-d]pyrimidines, has demonstrated their ability to function as antimetabolites, mimic nucleic acid purine bases, and inhibit key molecular targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a protein critical in tumor angiogenesis . The 2,4-dichlorophenyl substituent in this compound is a common pharmacophore that can enhance molecular recognition and binding affinity in various biological assays. The carbonitrile group (-C≡N) offers a reactive handle for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable precursor for generating compound libraries aimed at screening for new pharmacological activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDOLGYHEOZIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2,4-Dichlorobenzoyl Derivatives with Amino Nitriles

One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with amino nitriles such as glycine derivatives or cyanamide under basic conditions to promote cyclization, forming the oxazole ring with a carbonitrile substituent at position 2. This method typically uses bases like triethylamine and solvents such as dichloromethane or toluene to facilitate the reaction.

Step Reactants Conditions Outcome
1 2,4-Dichlorobenzoyl chloride + amino nitrile (e.g., glycine) Base (triethylamine), solvent (DCM/toluene), room temp to reflux Formation of intermediate amide or imine
2 Cyclization Heating or catalytic conditions Formation of oxazole ring with carbonitrile at C-2

This method is analogous to the synthesis of related compounds such as 5-(2,3-dichlorophenyl)oxazole-4-carboxylic acid, where 2,3-dichlorobenzoyl chloride reacts with glycine to yield the oxazole ring system.

Oxidative Cyclization Using Iodine-DMSO System

A novel and efficient method reported for related heterocycles involves the use of iodine in dimethyl sulfoxide (DMSO) as an oxidative system to convert N-arylcyanothioformamides into N-arylcyanoformamides, which can be precursors to oxazole derivatives bearing carbonitrile groups. This mild and high-yielding method allows for broad substrate scope and avoids harsh conditions.

  • Typical conditions: Iodine (3.5 equivalents), DMSO, 38 °C, 19 hours.
  • The reaction proceeds cleanly without requiring flash chromatography.
  • The method is applicable to synthesize 2-cyanobenzothiazoles and analogously 2-cyanooxazoles.

This approach could be adapted for the preparation of this compound by designing suitable N-arylcyanothioformamide precursors with the 2,4-dichlorophenyl group.

Industrial and Scale-Up Considerations

Industrial synthesis of oxazole derivatives often involves multi-step processes with careful control of reaction parameters and purification steps to achieve high purity and yield.

  • Use of continuous flow reactors and automated mixing can improve reaction efficiency.
  • Catalysts and bases are optimized to minimize side reactions.
  • Purification typically involves recrystallization and chromatographic techniques.
  • Recovery and reuse of solvents and catalysts are important for sustainability.

For example, the preparation of related dichlorophenyl oxazolidine derivatives involves reaction of dichlorophenyl isocyanates with glycolates followed by cyclization, with yields improved by precipitation and filtration methods. Similar strategies may be adapted for oxazole derivatives.

Comparative Table of Preparation Methods

Method Key Reactants Catalysts/Conditions Advantages Limitations
Cyclization of 2,4-Dichlorobenzoyl chloride with amino nitriles 2,4-Dichlorobenzoyl chloride, glycine or cyanamide Base (triethylamine), DCM/toluene, heat Straightforward, well-established Requires handling acid chlorides, moderate yields
Iodine-DMSO oxidative system N-arylcyanothioformamides I2, DMSO, mild temp (38 °C) Mild, broad substrate scope, high purity Needs precursor synthesis, limited to certain substrates
Au/Cu/NHPI catalyzed cyclization Propargylic amides PPh3AuNTf2, Cu(OAc)2, NHPI, tBuONO, THF, 50 °C Mild conditions, catalytic, efficient Catalyst cost, may require optimization for specific substrates
Industrial scale precipitation Dichlorophenyl isocyanate + glycolate Tin(II) salt catalyst, alcohol solvent, controlled temp High yield (up to 98%), energy efficient Specific to oxazolidine derivatives, may need adaptation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) on the Dichlorophenyl Ring

The 2,4-dichlorophenyl group undergoes selective substitution reactions due to the activating effects of the oxazole ring and the electron-withdrawing substituents.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Chlorine Replacement Amines (e.g., NH₃, primary/secondary amines), K₂CO₃, DMF, 80–100°C2,4-Substituted phenyl derivatives (e.g., –NH₂, –NHR)Substitution occurs preferentially at the 4-position due to steric and electronic factors .
Hydroxylation NaOH (aq), Cu catalyst, 120°C2-Chloro-4-hydroxyphenyl derivativeLimited by the deactivating nature of the oxazole .

Example :
Reaction with pyrrolidine in DMF yields 5-(2-chloro-4-(pyrrolidin-1-yl)phenyl)oxazole-2-carbonitrile as the major product .

Transformations of the Carbonitrile Group

The nitrile group participates in hydrolysis, reduction, and cycloaddition reactions.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Hydrolysis H₂SO₄ (conc.), H₂O, refluxOxazole-2-carboxylic acidComplete conversion requires prolonged heating.
Reduction LiAlH₄, THF, 0°C → RTOxazole-2-aminomethyl derivativeOver-reduction to primary amine is avoided under controlled conditions.
Cycloaddition NaN₃, NH₄Cl, DMF, 100°CTetrazolo-oxazole hybridForms a 1,2,3,4-tetrazole ring fused to oxazole.

Mechanistic Insight :
The nitrile’s electrophilicity enables nucleophilic attack by water or hydride ions, while its linear geometry facilitates [3+2] cycloadditions with azides.

Functionalization of the Oxazole Ring

The oxazole ring exhibits moderate electrophilic substitution reactivity, directed by the nitrile and dichlorophenyl groups.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Electrophilic Substitution HNO₃/H₂SO₄, 0°C4-Nitro-oxazole derivativeNitration occurs at the 4-position, para to the nitrile group.
Halogenation Br₂, FeCl₃, CHCl₃5-Bromo-oxazole derivativeLimited reactivity due to electron-withdrawing substituents.

Example :
Nitration yields 5-(2,4-dichlorophenyl)-4-nitrooxazole-2-carbonitrile as the sole regioisomer.

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the oxazole ring undergoes cleavage or rearrangement.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Acidic Hydrolysis HCl (conc.), reflux2-Cyanamide-4,5-dichlorophenyl ketoneRing opening via protonation at the oxygen atom.
Base-Induced Rearrangement NaOH (aq), EtOH, 80°CIsoxazole derivativeRare; requires destabilization by strong bases.

Cross-Coupling Reactions

The carbonitrile group enables palladium-catalyzed couplings for functional group diversification.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-oxazole hybridLimited by steric hindrance from the dichlorophenyl group.

Photochemical and Thermal Reactions

Exposure to UV light or heat induces unique transformations.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Photodimerization UV light (254 nm), benzeneOxazole dimer linked via cyclobutane ringSteric hindrance reduces yield.
Thermal Decomposition >200°C, inert atmosphereChlorinated benzonitrile fragmentsDegradation pathway involves C–O bond cleavage.

Scientific Research Applications

Synthesis of 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. Various methods have been reported in the literature for synthesizing oxazole derivatives, including:

  • Iodine(III)-mediated reactions : This method has been shown to yield highly substituted oxazoles through the reaction of ketones with nitriles .
  • One-pot reactions : The use of tosylmethyl isocyanide (TosMIC) in combination with aliphatic halides has facilitated efficient synthesis .

Biological Activities

The biological activities of this compound and related oxazole derivatives have been extensively studied. Key findings include:

Antimicrobial Activity

A review highlighted the antimicrobial properties of oxazole derivatives against various bacterial strains. For instance, compounds structurally similar to this compound demonstrated significant inhibition against:

  • Staphylococcus aureus : Inhibition zones were comparable to standard antibiotics like ampicillin .
  • Escherichia coli : Similar patterns of activity were observed .
CompoundInhibition Zone (mm)
1724
1822
Ampicillin22

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies evaluated its antiproliferative effects against various cancer cell lines:

  • Compounds derived from oxazole structures exhibited IC50 values indicating potent activity against prostate and ovarian cancer cells .
CompoundCell LineIC50 (µM)
69PC-31.50
70OVCAR-031.07

Agrochemical Applications

Beyond medicinal chemistry, this compound has applications in agrochemicals:

  • Its derivatives have been incorporated into formulations aimed at pest control and crop protection due to their efficacy against various pathogens .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Chilumula et al., several oxazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance antibacterial activity significantly.

Case Study 2: Anticancer Activity

Research published in Nature detailed the evaluation of several oxazole derivatives for their anticancer properties. The study found that compounds with electron-withdrawing groups exhibited varied antiproliferative activities across different tumor cell lines, emphasizing the importance of molecular structure in therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
  • Structure : Bromine at position 5, 2,6-dichlorophenyl at position 2, carbonitrile at position 3.
  • Comparison: The 2,6-dichlorophenyl group creates a sterically hindered environment compared to the 2,4-dichloro substitution in the target compound. Bromine’s polarizability may enhance hydrophobic interactions in biological systems .
5-(2-Fluorophenyl)oxazole-2-carbonitrile
  • Structure : Fluorine at the 2-position of the phenyl group, carbonitrile at position 2.
  • However, the lack of a second chloro substituent (as in 2,4-dichloro) reduces steric bulk and lipophilicity .
2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile
  • Structure: Chlorophenyl at position 2, dimethylaminoethylamino group at position 5, carbonitrile at position 4.
  • Comparison: The dimethylaminoethyl group introduces a basic amine, improving water solubility and enabling hydrogen bonding. This contrasts with the hydrophobic 2,4-dichlorophenyl group in the target compound, which may favor membrane penetration .

Heterocycle Core Variations

1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
  • Structure: Pyrazole core with 2,4-dichlorophenyl and nitroanilino groups.
  • Comparison: Pyrazole’s two adjacent nitrogen atoms create a different electronic profile compared to oxazole.
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
  • Structure : Pyrazole with oxadiazole-thioacetyl and carbonitrile groups.
  • Comparison : The oxadiazole-thioacetyl chain introduces sulfur, which can participate in disulfide bonding or metal coordination, a feature absent in the target oxazole derivative .

Key Data Table: Structural and Inferred Functional Differences

Compound Name Core Heterocycle Substituents Carbonitrile Position Key Inferred Properties
5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile Oxazole 2,4-Dichlorophenyl at C5 C2 High lipophilicity, moderate reactivity
5-Bromo-2-(2,6-dichlorophenyl)-oxazole-4-carbonitrile Oxazole 2,6-Dichlorophenyl at C2, Br at C5 C4 Steric hindrance, enhanced hydrophobicity
5-(2-Fluorophenyl)oxazole-2-carbonitrile Oxazole 2-Fluorophenyl at C5 C2 Increased electronegativity, reduced bulk
2-(2-Chlorophenyl)-5-(dimethylaminoethyl)oxazole-4-carbonitrile Oxazole 2-Chlorophenyl at C2, dimethylaminoethyl at C5 C4 Improved solubility, hydrogen bonding
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)pyrazole-4-carbonitrile Pyrazole 2,4-Dichlorophenyl, nitroanilino C4 Electron-deficient core, metabolic stability

Biological Activity

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxazole ring substituted with a dichlorophenyl group and a carbonitrile functional group. This structural configuration is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : Flow cytometry assays revealed that similar compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via p53 activation
MEL-82.41Induction of caspase cleavage

2. Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been widely studied:

  • Antibacterial Effects : Compounds related to this compound have shown promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives have also demonstrated antifungal properties, making them candidates for further investigation in treating fungal infections .
PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial12 µg/mL
Escherichia coliAntibacterial15 µg/mL
Candida albicansAntifungal10 µg/mL

3. Other Pharmacological Activities

Research indicates that oxazole derivatives exhibit a range of other biological activities:

  • Anti-inflammatory : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
  • Antioxidant : The antioxidant capacity of related compounds has been documented, suggesting a protective role against oxidative stress-related damage .

Case Studies and Research Findings

Recent studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects on various cancer cell lines, reporting significant activity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A comprehensive evaluation revealed that oxazole derivatives exhibited varying degrees of antimicrobial activity, with some compounds showing MIC values lower than those of standard antibiotics .
  • Mechanistic Insights : Research utilizing molecular docking studies indicated strong interactions between the oxazole derivatives and target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4-dichlorophenyl)oxazole-2-carbonitrile, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of 2,4-dichlorobenzaldehyde derivatives with cyanamide precursors under acidic conditions. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for aldehyde to cyanamide) and reaction temperatures (80–100°C). Catalytic additives like p-toluenesulfonic acid (0.5–1 mol%) enhance yields by reducing side-product formation . Solvent selection (e.g., DMF or THF) also impacts purity, with THF favoring higher crystallinity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the oxazole ring substitution pattern and dichlorophenyl connectivity. Key signals include aromatic protons at δ 7.2–8.1 ppm and nitrile carbons at δ 115–120 ppm .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and distances (e.g., C–Cl bond lengths of ~1.73 Å and oxazole ring planarity deviations <0.02 Å), critical for validating molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 265.97 (calculated for C10_{10}H5_5Cl2_2N2_2O) .

Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The nitrile group deactivates the oxazole ring, directing electrophilic substitutions to the 4-position of the dichlorophenyl moiety. Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires elevated temperatures (110–120°C) and ligands like XPhos to overcome steric hindrance from the dichloro substituents .

Advanced Research Questions

Q. How can computational modeling (DFT) predict regioselectivity in derivatization reactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO (-2.1 eV) localizes on the oxazole ring, favoring nucleophilic attacks at the 5-position. Solvent effects (PCM model) and Gibbs free energy profiles (ΔG‡) predict kinetic vs. thermodynamic control in multi-step reactions .

Q. What strategies resolve contradictory data between HPLC purity assays and NMR quantification?

  • Methodology : Discrepancies arise from co-eluting impurities in HPLC (e.g., dichlorophenyl byproducts) or solvent residues in NMR. Cross-validation using:

  • 2D NMR (HSQC/HMBC) to confirm peak assignments.
  • LC-MS to correlate retention times with molecular ions.
  • Standard addition methods in HPLC to quantify impurities below 0.1% .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in catalytic studies?

  • Methodology : Accelerated stability studies (40–80°C, pH 1–13) reveal decomposition pathways. For instance, acidic conditions (pH <3) hydrolyze the nitrile to an amide, while basic conditions (pH >10) degrade the oxazole ring. Kinetic modeling (Arrhenius plots) determines activation energies (~65 kJ/mol for nitrile hydrolysis), guiding storage conditions (anhydrous, inert atmosphere) .

Q. What role does the dichlorophenyl moiety play in modulating biological activity, and how can SAR studies be designed?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs with mono-/di-chloro and fluoro substituents. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify halogen bonding interactions with target proteins (e.g., CYP450 isoforms). ClogP calculations (2.8) and topological polar surface area (TPSA, 45 Ų) correlate with membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile
Reactant of Route 2
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5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile

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